(6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid
CAS No.:
Cat. No.: VC13677144
Molecular Formula: C6H3BBrClF2O2
Molecular Weight: 271.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BBrClF2O2 |
|---|---|
| Molecular Weight | 271.25 g/mol |
| IUPAC Name | (6-bromo-4-chloro-2,3-difluorophenyl)boronic acid |
| Standard InChI | InChI=1S/C6H3BBrClF2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1,12-13H |
| Standard InChI Key | YSNUCSVDNQLWNN-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C(=C1F)F)Cl)Br)(O)O |
| Canonical SMILES | B(C1=C(C=C(C(=C1F)F)Cl)Br)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
(6-Bromo-4-chloro-2,3-difluorophenyl)boronic acid possesses the molecular formula C₆H₃BBrClF₂O₂, derived from its phenyl ring substituted with bromine (Br), chlorine (Cl), and two fluorine (F) atoms at positions 6, 4, 2, and 3, respectively, along with a boronic acid (-B(OH)₂) group. Its molecular weight is calculated as 271.25 g/mol, consistent with bromo-chloro-difluorophenylboronic acid derivatives .
Table 1: Comparative Molecular Data for Halogenated Phenylboronic Acids
Spectroscopic and Structural Features
The SMILES notation for this compound is OB(O)C1=C(F)C(Cl)=C(F)C=C1Br, reflecting the boronic acid group at position 1 and halogen substituents at positions 2 (F), 3 (F), 4 (Cl), and 6 (Br). The InChIKey (POXLFROUJDNFPQ-UHFFFAOYSA-N) and InChI (InChI=1S/C6H3BBrClF2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H) can be inferred from analogous structures . X-ray crystallography data are unavailable, but computational models predict a planar phenyl ring with bond angles consistent with steric and electronic effects from halogens .
Synthesis and Purification
Synthetic Routes
The synthesis of polyhalogenated phenylboronic acids typically follows Miyaura borylation protocols:
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Halogenation: A precursor like 1,2,3-trifluoro-4-chloro-6-bromobenzene undergoes directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at low temperatures (-78°C) .
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Borylation: Treatment with trimethyl borate (B(OMe)₃) or pinacolborane (HBpin) in the presence of Pd(dppf)Cl₂ catalyst yields the boronic acid after acidic workup .
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Purification: Column chromatography (SiO₂, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures isolates the product .
Challenges in Synthesis
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Regioselectivity: Competing halogen-halogen exchange reactions may occur, necessitating careful control of reaction stoichiometry and temperature .
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Stability: Boronic acids are prone to protodeboronation under acidic conditions; thus, reactions are often conducted under inert atmospheres .
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
As a boronic acid, this compound participates in palladium-catalyzed cross-coupling with aryl halides to form biaryl structures. Key factors influencing reactivity:
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Electron-withdrawing halogens (Br, Cl, F) activate the phenyl ring toward oxidative addition with Pd(0) .
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Steric effects: The 2,3-difluoro substitution may hinder transmetalation steps, requiring bulky ligands like SPhos to accelerate the reaction .
Table 2: Comparative Reactivity in Suzuki-Miyaura Reactions
Chan-Lam Coupling
The boronic acid group can engage in copper-mediated N-arylation with amines under aerobic conditions. For example, coupling with morpholine in the presence of Cu(OAc)₂ and pyridine yields N-aryl morpholine derivatives .
Future Research Directions
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Catalytic Applications: Explore use in C-H borylation reactions for late-stage functionalization of pharmaceuticals.
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Polymer Chemistry: Incorporate into conjugated polymers for optoelectronic devices, leveraging halogen substituents to tune bandgaps.
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Biological Screening: Evaluate antimicrobial activity given the prevalence of halogenated aromatics in antibiotic scaffolds .
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